molecular formula C13H17NO4 B8186904 trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

Cat. No.: B8186904
M. Wt: 251.28 g/mol
InChI Key: TWEONXIENGFSEX-PIJUOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester: is an organic compound that features a tetrahydropyran ring, a hydroxy group, and a carbamic acid benzyl ester moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective oxidation or hydroxylation reactions.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the hydroxy-tetrahydropyran intermediate with benzyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions involving strong nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to a biological response. The hydroxy and ester groups could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • trans-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid methyl ester
  • cis-(5-Hydroxy-tetrahydro-pyran-3-yl)-carbamic acid benzyl ester

Uniqueness

  • Structural Features : The trans configuration and the specific functional groups (hydroxy and benzyl ester) contribute to its unique chemical and biological properties.
  • Biological Activity : Differences in biological activity compared to similar compounds due to variations in molecular interactions.

Properties

IUPAC Name

benzyl N-[(5R)-5-hydroxyoxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-6-11(8-17-9-12)14-13(16)18-7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11?,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEONXIENGFSEX-PIJUOVFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COCC1NC(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.